molecular formula C23H23N3O3S B2518786 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 923185-44-8

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2518786
CAS RN: 923185-44-8
M. Wt: 421.52
InChI Key: MOWVMZXGOUDNDA-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, such as those studied by Subasri et al., focuses on understanding the molecular conformations and crystal structures of these compounds. The inclination of pyrimidine rings to benzene rings in these molecules highlights their structural dynamics, which can be crucial for their interactions with biological targets and their potential as lead compounds in drug development (Subasri et al., 2017).

Antifolate Design and Synthesis

Gangjee and colleagues have extensively worked on synthesizing classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. These studies offer insights into the drug design process, particularly for cancer and infectious diseases, by modifying pyrimidine derivatives for enhanced potency and selectivity (Gangjee et al., 2007).

Anticancer Activity

Research into 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, as explored by Horishny et al., investigates their synthesis and potential anticancer activity. Such studies underscore the therapeutic potential of pyrimidine derivatives in leukemia and other cancers, highlighting the importance of chemical modifications for achieving selective cytotoxic effects (Horishny et al., 2021).

Enzyme Inhibition

The work of Gangjee et al. on dual thymidylate synthase and DHFR inhibitors exemplifies the approach to developing compounds that can simultaneously target multiple enzymes involved in the folate pathway. This pathway is crucial for nucleotide synthesis, making it a target for both anticancer and antimicrobial therapies. Their findings on the potent inhibition of these enzymes demonstrate the potential for developing multifunctional therapeutic agents (Gangjee et al., 2008).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-13-19(27)24-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVMZXGOUDNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

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